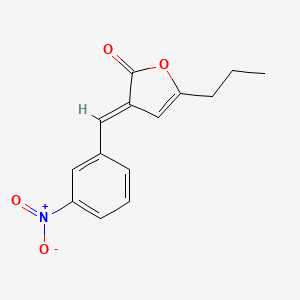
5-Propyl-3-(m-nitrobenzylidene)furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-3-(m-nitrobenzylidene)furan-2-one is a heterocyclic compound belonging to the furan family. This compound is characterized by a furan ring substituted with a propyl group at the 5-position and a m-nitrobenzylidene group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-(m-nitrobenzylidene)furan-2-one typically involves the condensation of 5-propylfuran-2-one with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-3-(m-nitrobenzylidene)furan-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Propyl-3-(m-nitrobenzylidene)furan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Propyl-3-(p-nitrobenzylidene)furan-2-one: Similar structure but with a para-nitro group.
5-Propyl-3-(o-nitrobenzylidene)furan-2-one: Similar structure but with an ortho-nitro group.
5-Propyl-3-(m-aminobenzylidene)furan-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Propyl-3-(m-nitrobenzylidene)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-nitro group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
120388-33-2 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(3E)-3-[(3-nitrophenyl)methylidene]-5-propylfuran-2-one |
InChI |
InChI=1S/C14H13NO4/c1-2-4-13-9-11(14(16)19-13)7-10-5-3-6-12(8-10)15(17)18/h3,5-9H,2,4H2,1H3/b11-7+ |
InChI Key |
QHWXCIUOYMFCAZ-YRNVUSSQSA-N |
Isomeric SMILES |
CCCC1=C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CCCC1=CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















